molecular formula C14H16O4 B1228266 Phenoaldehyde CAS No. 68812-80-6

Phenoaldehyde

Cat. No.: B1228266
CAS No.: 68812-80-6
M. Wt: 248.27 g/mol
InChI Key: FQNDNBWHNGPNPN-UHFFFAOYSA-N
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Description

Contextualization of Phenoaldehyde within Organic Chemistry

This compound is an aromatic aldehyde. quora.com Structurally, it consists of an acetaldehyde (B116499) molecule bearing a phenyl substituent. wikipedia.org This structure makes it the parent member of the phenylacetaldehyde (B1677652) class of compounds. wikipedia.org Its chemical formula is C₈H₈O. wikipedia.org

In nature, this compound is found extensively and can be biosynthetically derived from the amino acid phenylalanine. wikipedia.org It is a volatile constituent in many essential oils and foods, contributing to the floral and honey-like aromas of substances like chocolate, buckwheat, and various flowers. wikipedia.orgflavoractiv.com The compound also plays a role as a metabolite in humans and various other organisms, including Saccharomyces cerevisiae and Escherichia coli. wikipedia.org

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
Chemical Formula C₈H₈O
Molar Mass 120.15 g/mol
Appearance Colorless liquid
Density 1.079 g/mL
Melting Point -10 °C (14 °F; 263 K)
Boiling Point 195 °C (383 °F; 468 K)
Solubility in water 2.210 g/L

Data sourced from Wikipedia wikipedia.org

Historical Trajectories and Early Academic Inquiries of this compound Research

The history of this compound research is closely tied to the development of synthetic organic chemistry. While a singular moment of discovery is not well-documented, early academic inquiries focused on methods for its synthesis. Several classic organic reactions were adapted for the preparation of this compound, forming the basis of early industrial production.

One of the prominent early methods is the Darzens reaction (also known as the Darzens condensation). google.comorganic-chemistry.org This reaction involves the condensation of an α-halo ester with a carbonyl compound, in this case, benzaldehyde (B42025) with an ethyl chloroacetate, in the presence of a base to form an α,β-epoxy ester, which is then converted to this compound. google.comorganic-chemistry.org

Another significant early synthetic route was the oxidation of 2-Phenylethanol . google.com This method utilizes catalysts such as copper to oxidize 2-Phenylethanol, yielding this compound. google.com A challenge with this method that attracted academic interest was the propensity for the aldehyde to be further oxidized to carboxylic acid, which spurred research into improving reaction selectivity. google.com

The Strecker degradation of the amino acid phenylalanine also represents a key reaction in the study of this compound. wikipedia.orgnih.gov This process, central to food chemistry and the Maillard reaction, involves the reaction of an amino acid with a dicarbonyl compound, leading to the formation of the corresponding aldehyde with one fewer carbon atom. acs.org The formation of this compound from phenylalanine during the cooking of food is a result of this degradation. mdpi.com

These synthetic pathways were foundational in making this compound accessible for further research and application.

Synthesis MethodReactantsBrief Description
Darzens Reaction Benzaldehyde, Ethyl chloroacetateCondensation reaction in the presence of a base to form an epoxy ester, which is then converted to the aldehyde. google.com
Oxidation 2-PhenylethanolCatalytic oxidation, often using air as the oxidant, to convert the alcohol to the aldehyde. google.com
Isomerization Styrene (B11656) oxideRearrangement of the epoxide to the corresponding aldehyde, often catalyzed by an acid. wikipedia.org
Wacker Oxidation StyreneOxidation of the alkene using a palladium catalyst to form the aldehyde. wikipedia.org
Strecker Degradation PhenylalanineDegradation of the amino acid, often during thermal processes like cooking, to produce the aldehyde. nih.gov

Current Research Paradigms and Interdisciplinary Significance of this compound

Contemporary research on this compound is characterized by its broad interdisciplinary significance, spanning from materials science to biochemistry.

In the field of polymer chemistry , this compound is utilized as a rate-controlling additive in the synthesis of certain polyesters. wikipedia.org Its specific reactivity allows for the modulation of polymerization kinetics, which is a subject of ongoing research to refine polymer properties.

The fragrance and flavor industry remains a major area of application and research. google.com this compound is a key component in creating floral scents, particularly hyacinth and rose nuances, for use in perfumes and cosmetics. wikipedia.org In food science, research continues into its role in the Maillard reaction and its contribution to the aroma profile of cooked foods. mdpi.comnih.gov For instance, studies have explored the mechanism of its formation from glucose and phenylalanine during the steaming of foods. mdpi.com

In the realm of fine chemical synthesis , this compound serves as an important intermediate. google.com Historically, it was used to produce phenylalanine via the Strecker reaction as a step in the manufacturing of the sweetener aspartame. wikipedia.org The development of more efficient synthetic routes from various precursors, such as the isomerization of aryl-substituted epoxides, continues to be an active area of investigation. pherobase.comresearchgate.net

Furthermore, the natural role of this compound as a semiochemical is a topic of interest in chemical ecology. It functions as a floral attractant for numerous insect species, particularly moths, and is involved in pheromonal communication, highlighting its importance in biological systems. wikipedia.org

Properties

CAS No.

68812-80-6

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

benzene-1,3-diol;formaldehyde;2-methylphenol

InChI

InChI=1S/C7H8O.C6H6O2.CH2O/c1-6-4-2-3-5-7(6)8;7-5-2-1-3-6(8)4-5;1-2/h2-5,8H,1H3;1-4,7-8H;1H2

InChI Key

FQNDNBWHNGPNPN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1O.C=O.C1=CC(=CC(=C1)O)O

Canonical SMILES

CC1=CC=CC=C1O.C=O.C1=CC(=CC(=C1)O)O

Synonyms

phenoaldehyde
phenoaldehyde resinifying agent

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways of Phenoaldehyde

Classic and Contemporary Synthesis Routes of Phenoaldehyde

The synthesis of phenoaldehydes can be achieved through a variety of chemical transformations, ranging from classical name reactions to modern catalytic methods. These routes can be broadly categorized by the type of bond formation or functional group transformation involved.

Isomerization and Dehydrogenation Approaches

While direct isomerization into the aromatic this compound structure is uncommon, related principles are seen in the synthesis of similar aldehydes. For instance, phenylacetaldehyde (B1677652) can be formed via the isomerization of styrene (B11656) oxide. wikipedia.org A more relevant approach for phenoaldehydes is the dehydrogenation of precursor alcohols. The catalytic dehydrogenation of substituted benzyl (B1604629) alcohols over metal catalysts like silver or gold is a known method for producing aldehydes. wikipedia.org For phenoaldehydes specifically, this would involve the selective dehydrogenation of a hydroxybenzyl alcohol.

Carbon-Carbon Bond Formation Strategies in this compound Synthesis

The introduction of the aldehyde group onto a phenol (B47542) ring is a cornerstone of this compound synthesis. Several classic organic reactions are utilized for this purpose.

Reimer-Tiemann Reaction: This reaction facilitates the ortho-formylation of phenols to produce o-phenoaldehydes (salicylaldehydes). wikipedia.orgbyjus.com It proceeds by reacting a phenol with chloroform (B151607) in a basic solution. byjus.comslideshare.net The strong base deprotonates both chloroform to form the reactive dichlorocarbene (B158193) species and the phenol to form a nucleophilic phenoxide. wikipedia.orgbyjus.com The phenoxide's negative charge is delocalized into the ring, which then attacks the dichlorocarbene. wikipedia.org Subsequent hydrolysis yields the final ortho-hydroxybenzaldehyde. wikipedia.orgjk-sci.com While effective for phenols and naphthols, the reaction is generally carried out in a biphasic system due to the insolubility of hydroxides in chloroform, often requiring phase-transfer catalysts or rapid mixing. wikipedia.orgonlineorganicchemistrytutor.com

Duff Reaction: The Duff reaction is another method for the formylation of aromatic compounds, particularly electron-rich phenols. wikipedia.orgsynarchive.com It uses hexamine (hexamethylenetetramine) as the source of the formyl carbon in the presence of an acid catalyst like glyceroboric acid. wikipedia.orguni.edu The reaction mechanism involves the formation of an iminium ion from protonated hexamine, which acts as the electrophile. wikipedia.orgchemeurope.com This attacks the phenol ring, preferentially at the ortho position, leading to an intermediate that hydrolyzes to the aldehyde. wikipedia.orgwikipedia.org The Duff reaction has been successfully applied to synthesize a variety of o-hydroxyaldehydes and is often considered more expedient and higher-yielding than the Reimer-Tiemann reaction for these products. uni.edu

Grignard Reactions: Grignard reagents offer a versatile method for C-C bond formation. In this compound synthesis, a Grignard reagent can be reacted with a protected fluorophenol derivative. For example, 3-fluorophenol (B1196323) can be protected, then converted to a Grignard reagent which subsequently reacts with an electrophilic formylating agent like dimethylformamide (DMF) to introduce the aldehyde group. google.com Deprotection of the hydroxyl group then yields the final this compound. google.com This multi-step approach allows for regioselective synthesis. su.ac.th

Darzens Reaction: The Darzens condensation typically involves the reaction of a carbonyl compound with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester). organic-chemistry.org While not a direct formylation, it is used to synthesize precursors to phenoaldehydes. For instance, a protected p-hydroxybenzaldehyde can undergo a Darzens condensation with a haloacetate. google.com The resulting glycidic ester can then be further transformed. google.comgoogle.com The reaction is known to be inhibited by free phenolic groups, necessitating the use of protecting groups. google.com

Oxidation and Reduction Pathways in this compound Synthesis

The interconversion of functional groups at different oxidation states provides a major pathway to phenoaldehydes.

Oxidation Pathways: The most prominent oxidation route is the catalytic oxidation of cresols (methylphenols). ontosight.ai For example, p-cresol (B1678582) can be oxidized to p-hydroxybenzaldehyde using molecular oxygen and various catalysts. dicp.ac.cnlookchem.com This reaction is often performed in an alkaline medium to facilitate the process. acs.org The reaction proceeds through a p-hydroxybenzyl alcohol intermediate, which is then further oxidized to the aldehyde. acs.orgnih.gov Various catalytic systems, including those based on cobalt acs.orgacs.org and copper-manganese (B8546573) oxides, have been developed to achieve high conversion and selectivity. dicp.ac.cn

Reduction Pathways: Conversely, phenoaldehydes can be synthesized by the partial reduction of the corresponding hydroxybenzoic acids. ontosight.ai For instance, m-hydroxybenzaldehyde can be prepared by the reduction of m-hydroxybenzoic acid using reagents like sodium amalgam in a weakly acidic solution. orgsyn.orgresearchgate.net This method provides a direct route from a carboxylic acid to an aldehyde.

PathwayStarting MaterialProductKey Reagents/CatalystsReference
Oxidationp-Cresolp-HydroxybenzaldehydeCo3O4, Air, NaOH acs.org
Oxidationp-Cresolp-HydroxybenzaldehydeCuMn-oxide/Carbon, O2, NaOH dicp.ac.cn
Oxidationo-CresolSalicylaldehydeCo/OMS-2, O2 researchgate.net
Reductionm-Hydroxybenzoic acidm-HydroxybenzaldehydeSodium amalgam, H+ orgsyn.org

Biosynthetic Routes and Enzymatic Pathways to this compound

Nature provides elegant pathways for the synthesis of phenoaldehydes. These routes are of increasing interest for developing green and sustainable production methods.

From Amino Acids: The biosynthesis of 4-hydroxybenzaldehyde (B117250) from L-tyrosine has been demonstrated in organisms like the marine red alga Odonthalia floccosa. nih.gov The proposed pathway involves a series of enzymatic steps: L-tyrosine is converted to 4-hydroxyphenylpyruvic acid, then to 4-hydroxyphenylacetic acid, and subsequently to 4-hydroxymandelic acid, which finally yields 4-hydroxybenzaldehyde. nih.gov

From Cinnamic Acid Derivatives: The white-rot fungus Pycnoporus cinnabarinus can convert p-coumaric acid into p-hydroxybenzaldehyde. nih.gov The biotransformation pathway suggests an initial oxidative degradation of the side-chain to p-hydroxybenzoic acid, which is then reduced to p-hydroxybenzaldehyde. nih.gov

Enzymatic Aldol (B89426) Reactions: Modern biotechnology employs engineered enzymes for specific transformations. For example, overexpressed 2-deoxy-D-ribose 5-phosphate aldolase (B8822740) (DERA) in E. coli has been used to catalyze the aldol reaction between 4-hydroxybenzaldehyde and acetone, demonstrating the potential for enzymatic synthesis of related structures. mdpi.com

Catalytic Systems and Reaction Conditions for this compound Synthesis

The choice of catalyst and reaction conditions is critical for optimizing the yield, selectivity, and efficiency of this compound synthesis.

Homogeneous Catalysis in this compound Formation

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity due to the excellent accessibility of their catalytic sites.

In the oxidation of cresols, soluble cobalt salts like cobaltous chloride have been used as homogeneous catalysts. dicp.ac.cn These systems can achieve high conversion of the cresol, though challenges in catalyst separation and reuse can limit their industrial application. dicp.ac.cn

More advanced homogeneous catalysts include zirconium and hafnium complexes. rsc.orgosti.gov For instance, zirconium and hafnium polyhedral oligosilsesquioxane (POSS) complexes have been shown to smoothly catalyze the reductive etherification of 2-hydroxybenzaldehyde and 4-hydroxybenzaldehyde in isopropanol. rsc.orgosti.gov While this reaction forms ethers rather than the aldehyde, it demonstrates the activity of these catalysts with this compound substrates under homogeneous conditions. The precursors, such as Zr(OPr)₄, also show significant catalytic activity. rsc.orgosti.gov

Summary of Catalytic Systems for this compound Synthesis
Catalyst TypeCatalyst ExampleReactionKey FeaturesReference
HomogeneousCobaltous chloridep-Cresol OxidationHigh conversion (90%), but separation is difficult. dicp.ac.cn
HeterogeneousCo3O4p-Cresol OxidationHigh selectivity (95%) and catalyst is recoverable. acs.org
HeterogeneousCuMn-oxide/Carbonp-Cresol OxidationHigh conversion (99%) and selectivity (96%). dicp.ac.cn
HomogeneousZr/Hf POSS ComplexesReductive EtherificationRobust catalysts for converting phenoaldehydes to ethers. rsc.orgosti.gov

Heterogeneous Catalysis for this compound Production

Heterogeneous catalysis, a process where the catalyst's phase differs from that of the reactants, is a cornerstone of modern chemical manufacturing, offering advantages in catalyst separation and recycling. wikipedia.orgrsc.orgyoutube.com In the context of phenol-aldehyde resin production, heterogeneous catalysts provide a more sustainable and efficient alternative to traditional homogeneous catalysts. mdpi.com

The synthesis of these resins involves the reaction of phenols with aldehydes, typically in the presence of a solid acid or base catalyst. wikipedia.orgmpg.de The process on a solid catalyst surface involves the adsorption of reactants, a surface reaction, and subsequent desorption of the product. wikipedia.org The goal is to maximize the active surface area to enhance the reaction rate. youtube.com

Research in this area focuses on developing robust solid catalysts that can withstand the reaction conditions and maintain high activity and selectivity over extended periods. Materials explored as catalysts include:

Metal Oxides: These are common due to their stability and tunable acidic or basic properties. wikipedia.org

Zeolites: These microporous aluminosilicate (B74896) minerals offer shape selectivity and well-defined active sites. mdpi.com

Carbon Materials: High-surface-area carbons can be functionalized to act as catalyst supports or as catalysts themselves. mdpi.com

Ion-Exchange Resins: These polymeric materials with acidic or basic functional groups can effectively catalyze the condensation reaction.

A significant challenge in heterogeneous catalysis is catalyst deactivation, where the catalyst loses its effectiveness over time. This can be due to poisoning by impurities, coking (the deposition of carbonaceous material on the surface), or sintering (the thermal agglomeration of catalyst particles).

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and controlling the properties of the resulting phenol-aldehyde resin. nih.govrsc.orgcem.com Key parameters that are typically manipulated include temperature, pressure, reactant concentrations, and catalyst loading. nih.govrsc.orgresearchgate.net

The systematic variation of these parameters allows researchers to understand their influence on the reaction kinetics and product characteristics. nih.gov For instance, in the synthesis of other aldehydes, automated microreactor systems have been used to perform multi-parameter optimizations, leading to significant improvements in yield. rsc.org

Key Optimization Parameters:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to undesirable side reactions and a broader molecular weight distribution of the polymer.

Reactant Ratio: The molar ratio of phenol to aldehyde is a critical factor that determines the structure of the final resin. An excess of aldehyde typically leads to the formation of cross-linked, thermosetting resins (resoles), while an excess of phenol produces linear, thermoplastic polymers (novolacs).

Catalyst Concentration: The amount of catalyst affects the reaction rate. An optimal concentration must be found to ensure a reasonable reaction time without causing uncontrolled, exothermic reactions.

Solvent: While some processes are run without a solvent, the choice of solvent can influence the solubility of reactants and products, affect the reaction rate, and help to control the reaction temperature.

The table below illustrates a hypothetical optimization study for the synthesis of a phenol-formaldehyde resin, showing how different parameters can affect the yield and properties of the product.

Parameter Value Yield (%) Average Molecular Weight ( g/mol )
Temperature (°C) 80851200
100921500
120902500 (cross-linking observed)
Phenol:Formaldehyde (B43269) Ratio 1:0.8911300 (Novolac)
1:1.2931800 (Resol)
Catalyst Loading (wt%) 0.5881400
1.0921500
1.592.51550

This table is for illustrative purposes and does not represent actual experimental data.

By carefully optimizing these parameters, it is possible to tailor the properties of the phenol-aldehyde resin for specific applications, ranging from adhesives and coatings to molded products and insulation materials. ontosight.ai

Advanced Spectroscopic and Chromatographic Characterization of Phenoaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Phenoaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, including the chemical environment of each atom and the connectivity between them.

In a typical ¹H NMR spectrum of this compound, the aldehydic proton characteristically appears as a singlet in the downfield region, generally around 9.6-9.9 ppm. bmrb.iohmdb.cachemicalbook.com The protons on the aromatic ring exhibit distinct splitting patterns depending on their substitution. For a para-substituted this compound, two sets of doublets are observed in the aromatic region (approximately 6.9 ppm and 7.8 ppm), corresponding to the protons adjacent to the hydroxyl and aldehyde groups, respectively. bmrb.io The hydroxyl proton signal can vary in position and is often broad, but in a solvent like DMSO-d6, it may appear as a distinct singlet. hmdb.cachemicalbook.com

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. bmrb.iohmdb.cahmdb.ca The carbonyl carbon of the aldehyde group is highly deshielded and resonates significantly downfield, typically around 197 ppm. bmrb.io The carbon atom attached to the hydroxyl group appears around 169 ppm, while other aromatic carbons are found between 119 and 136 ppm. bmrb.io

Table 1: Representative NMR Data for this compound

¹H NMR (in D₂O) Chemical Shift (δ) ppm ¹³C NMR (in D₂O) Chemical Shift (δ) ppm
Aldehyde H 9.60 Carbonyl C 197.08
Aromatic H (ortho to -CHO) 7.79 Aromatic C (ipso to -OH) 169.49
Aromatic H (ortho to -OH) 6.90 Aromatic C (ipso to -CHO) 136.16
Aromatic C (ortho to -CHO) 136.16
Aromatic C (ortho to -OH) 119.86

Data sourced from representative spectra of a simple this compound. bmrb.io

Mass Spectrometry (MS) Applications in this compound Structural Analysis and Detection

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to investigate its structure through fragmentation analysis. nih.govsigmaaldrich.comsnmjournals.org

High-Resolution Mass Spectrometry in this compound Characterization

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of this compound with great confidence. The exact mass of a simple this compound (C₇H₆O₂) is 122.03678 Da. nih.govmassbank.eu This precision is crucial for distinguishing it from other isomers or compounds with the same nominal mass. HRMS is often coupled with liquid chromatography (LC-ESI-QFT) to analyze complex mixtures and confirm the presence of this compound and its metabolites. massbank.eu

Tandem Mass Spectrometry for Fragmentation Pathway Analysis of this compound

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of this compound, which aids in its structural confirmation and identification in complex samples. nih.govcore.ac.uk In a typical experiment, the protonated [M+H]+ or deprotonated [M-H]- molecular ion is selected and subjected to collision-induced dissociation (CID).

For the deprotonated ion [M-H]- of this compound (m/z 121.0295), a major fragment observed is at m/z 93, corresponding to the loss of a neutral carbon monoxide (CO) molecule (28 Da). nih.govmassbank.eu Another significant fragment appears at m/z 65, resulting from the subsequent loss of another CO molecule from the m/z 93 fragment. nih.gov These characteristic fragmentation patterns serve as a fingerprint for the identification of this compound. core.ac.uknih.gov

Table 2: Key Mass Spectrometry Data for this compound

MS Technique Parameter Value
HRMS Exact Mass (C₇H₆O₂) 122.03678 Da
ESI-MS/MS Precursor Ion [M-H]- m/z 121.03
Major Fragment 1 (Loss of CO) m/z 93.03
Major Fragment 2 (Loss of 2CO) m/z 65.04

Data compiled from various mass spectrometry databases. nih.govmassbank.eumassbank.eu

Chromatographic Separations and Detection Techniques for this compound

Chromatography is essential for the separation, identification, and quantification of this compound from various matrices, including food products, environmental samples, and biological systems. sigmaaldrich.com

Gas Chromatography (GC) Coupled with Advanced Detectors for this compound

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. sigmaaldrich.comnist.gov For GC analysis, this compound often requires derivatization, such as silylation, to increase its volatility and thermal stability, leading to better chromatographic peak shape and sensitivity. mdpi.comnih.gov GC is commonly coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for definitive identification based on mass spectra. mdpi.comchula.ac.th The retention index of this compound on a standard non-polar column is a key parameter for its identification. nih.gov

Table 3: Typical GC-MS Operating Parameters for this compound Analysis

Parameter Condition
Column Capillary column (e.g., CP-Sil 8 CB-MS, 30m x 0.32mm)
Carrier Gas Helium
Injector Temperature 280 °C
Detector Temperature 290 °C
Temperature Program Initial 70°C, ramped to 270°C
Detection Mass Spectrometry (Full Scan Mode)

Conditions are exemplary and may vary based on the specific application and instrument. mdpi.com

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing this compound and other phenolic compounds due to its versatility and applicability to non-volatile and thermally labile compounds. nih.govacs.orgscielo.org.bo Reversed-phase HPLC (RP-HPLC) is typically employed, using a C18 column. nih.govwaters.com

The mobile phase usually consists of a mixture of an aqueous solvent (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. tandfonline.commdpi.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for quantification and tentative identification based on the UV spectrum of this compound. acs.orgmdpi.com For more definitive analysis, HPLC is coupled with a mass spectrometer (LC-MS). snmjournals.org

Table 4: Representative HPLC Conditions for this compound Separation

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV/DAD at 278-280 nm
Column Temperature 25 °C

Conditions are representative and subject to optimization for specific analyses. nih.govtandfonline.commdpi.com

Derivatization Strategies for Enhanced this compound Detection and Confirmation

The comprehensive analysis of this compound resins, which are complex polymeric structures, often necessitates the characterization of their constituent monomers and oligomers. Derivatization is a critical strategy employed to enhance the detection and confirmation of key components like residual formaldehyde (B43269) and phenolic units, particularly for chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). nih.govnih.gov This process involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method, such as improved volatility for GC or enhanced detectability for UV or mass spectrometry detectors. nih.gov

Derivatization of Formaldehyde: Free formaldehyde within the resin matrix is a significant focus for quantification. Due to its high polarity and volatility, direct analysis can be challenging. gcms.cz Derivatization converts formaldehyde into a more stable and easily detectable form. rsdjournal.org

For HPLC Analysis: The most common method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govrsdjournal.org This reaction produces a stable 2,4-dinitrophenylhydrazone derivative that has strong ultraviolet (UV) absorbance, allowing for sensitive detection by HPLC-UV. nih.gov A method for determining formaldehyde in resol resins specifies detection of the derivative at 360 nm. nih.gov

For GC Analysis: To analyze formaldehyde by GC, it is converted into a less polar, more volatile derivative. One method uses p-toluenesulfonic acid in ethanol (B145695) to form diethoxymethane, which can be analyzed by GC-Mass Spectrometry (GC-MS) or GC-Flame Ionization Detection (GC-FID). nih.gov Another advanced technique involves derivatization with pentafluorophenylhydrazine (B1196947) (PFPH), which allows for automated analysis by thermal desorption (TD)-GC/MS with very low limits of detection. gerstel.com

Derivatization Reagent Analyte Analytical Technique Purpose Reference(s)
2,4-Dinitrophenylhydrazine (DNPH) Formaldehyde HPLC-UV Forms stable derivative with high UV absorbance for sensitive quantification. nih.govrsdjournal.orgplos.org
p-Toluenesulfonic acid in ethanol Formaldehyde GC-MS, GC-FID Forms diethoxymethane, a derivative suitable for GC analysis. nih.gov
Pentafluorophenylhydrazine (PFPH) Formaldehyde Thermal Desorption-GC/MS Enables automated analysis with low detection limits. gerstel.com

Derivatization of Phenolic Compounds: Phenolic compounds, including unreacted phenol (B47542) and cresol, can also be derivatized to improve their chromatographic behavior, especially for GC. The high polarity of free phenols can lead to poor peak shape and resolution. nih.gov

Acetylation: Derivatization with reagents like benzoyl chloride converts polar phenolic hydroxyl groups into less polar ester groups. This improves volatility and chromatographic performance, allowing for sensitive determination by RP-HPLC with UV detection. researchgate.net

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. This process significantly reduces polarity and increases volatility, making the phenolic compounds suitable for GC-MS analysis. tandfonline.com

Infrared and Ultraviolet-Visible Spectroscopy in this compound Research

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound (phenol-formaldehyde) resins. Infrared (IR) spectroscopy is primarily used to identify functional groups and study the curing process, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information on electronic transitions, particularly regarding phenolic structures and conjugation within the polymer.

Infrared (IR) Spectroscopy: FTIR spectroscopy is a powerful tool for verifying the chemical structure of this compound resins. mdpi.com By analyzing the absorption of infrared radiation, specific functional groups and chemical bonds within the polymer can be identified. This technique is used to monitor the synthesis reaction in real-time, follow the curing process, and characterize the final cross-linked product. chem-soc.sirsc.org The spectra of this compound resins exhibit several characteristic bands.

Wavenumber (cm⁻¹) Assignment Significance Reference(s)
~3300 (broad) O-H stretching Indicates presence of phenolic and aliphatic hydroxyl groups. mdpi.comswst.orgncsu.edu
~2935 & ~2848 C-H stretching Aromatic methoxyl groups and methyl/methylene (B1212753) groups in side chains. ncsu.edu
1680–1650 C=C stretching Aromatic ring vibrations. mdpi.com
~1610 C=C stretching Aromatic ring vibrations in the product. chem-soc.si
1480–1450 C-H deformation Bending vibration in methylene (-CH₂-) bridges formed during polymerization. mdpi.comchem-soc.si
~1370 O-H in-plane bend Characteristic of phenolic O-H groups. chem-soc.si
1260 - 1208 C-O stretching Phenolic group C-O bond vibrations. mdpi.com
~1116 C-O-C bending Characteristic of dimethylene ether bridges (-CH₂-O-CH₂-). chem-soc.si

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy states. scispace.com In this compound research, this technique is used to quantify phenolic compounds and to monitor changes in conjugation during polymerization and curing.

The analysis of phenolic hydroxyl groups can be performed using a differential absorption method (the Δε method), which compares the UV spectra of the resin in neutral and alkaline solutions. ncsu.edu The ionization of phenolic groups in an alkaline medium causes a shift in the absorption maxima, with characteristic peaks appearing near 300 nm and 360 nm. ncsu.edumdpi.com

Furthermore, UV-Vis spectroscopy can track the progress of the resin curing. Uncured novolac resins show absorption up to approximately 400 nm. rsc.org As the thermoset cures, the formation of extended conjugated π-systems through cross-linking results in a bathochromic (red) shift, where the material absorbs at longer wavelengths. rsc.org This change is often visually apparent, as the cured resin can appear red or dark brown. rsc.orgacs.org Researchers have also used UV-Vis to monitor the concentration of residual phenol during synthesis by measuring its absorbance at specific wavelengths, such as 297 nm. researchgate.net

Table of Mentioned Compounds

Compound Name Chemical Formula Role/Context
Phenol C₆H₅OH Monomer for resin synthesis
Formaldehyde CH₂O Monomer for resin synthesis
Phenol-Formaldehyde Resin (C₆H₄OHCH₂)n The polymer "this compound"
2,4-Dinitrophenylhydrazine (DNPH) C₆H₆N₄O₄ Derivatizing agent for formaldehyde
p-Toluenesulfonic acid C₇H₈O₃S Catalyst/Derivatizing agent
Diethoxymethane C₅H₁₂O₂ Derivative of formaldehyde
Pentafluorophenylhydrazine (PFPH) C₆H₃F₅N₂ Derivatizing agent for formaldehyde
Benzoyl chloride C₇H₅ClO Derivatizing agent for phenols
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) C₈H₁₈F₃NOSi₂ Silylating/Derivatizing agent
Resorcinol (B1680541) C₆H₄(OH)₂ A type of phenolic monomer
Cresol C₇H₈O A substituted phenol monomer
Acetonitrile C₂H₃N Solvent in HPLC
Methanol CH₃OH Solvent

Reaction Mechanisms and Organic Transformations Involving Phenoaldehyde

Nucleophilic Addition Reactions of Phenoaldehyde Carbonyl Group

The carbonyl group in this compound is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. This fundamental reactivity underpins a wide range of transformations.

Like other aldehydes, this compound exists in equilibrium with its hydrate and, in the presence of alcohols, its hemiacetal. These reactions involve the nucleophilic addition of water or an alcohol to the carbonyl carbon.

Hydrate Formation : In aqueous solutions, water can act as a nucleophile, attacking the carbonyl carbon of this compound to form an unstable geminal diol, known as a hydrate. The reaction is reversible, and the equilibrium typically favors the aldehyde form. The formation of the hydrate can be catalyzed by either acid or base.

Hemiacetal Formation : In the presence of an alcohol (ROH), this compound can form a hemiacetal. This reaction is also reversible and is catalyzed by acid. The alcohol's oxygen atom attacks the carbonyl carbon, and after proton transfer, a hemiacetal is formed, which contains both an ether and a hydroxyl group attached to the same carbon.

Table 1: Equilibrium in Hydrate and Hemiacetal Formation

Reactant Nucleophile Product Catalyst Reversibility
This compound Water (H₂O) This compound Hydrate Acid or Base Reversible

This compound reacts with primary and secondary amines to form imines and enamines, respectively. These reactions are crucial in synthetic organic chemistry for the formation of carbon-nitrogen bonds.

Imine Formation : The reaction of this compound with a primary amine (RNH₂) proceeds through a nucleophilic addition to form a carbinolamine intermediate. This intermediate then dehydrates under acidic conditions to yield an imine, which contains a carbon-nitrogen double bond.

Enamine Formation : When this compound reacts with a secondary amine (R₂NH), a similar carbinolamine intermediate is formed. However, since the nitrogen in the intermediate lacks a proton to be eliminated, the subsequent dehydration involves the removal of a proton from the α-carbon, leading to the formation of an enamine, characterized by a C=C-N functional group.

Oxidation and Reduction Chemistry of this compound

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation : this compound is easily oxidized to phenylacetic acid. wikipedia.orgsciencemadness.org This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or even milder reagents like Tollens' reagent or Benedict's reagent. In biological systems, this oxidation is catalyzed by enzymes like aldehyde dehydrogenase. nih.gov Industrial processes may use air or oxygen in the presence of transition metal catalysts. google.com

Reduction : The carbonyl group of this compound can be reduced to a primary alcohol, 2-phenylethanol. This is a common transformation in organic synthesis. Typical reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni) is also an effective method for this reduction. Enzymatic reductions are also known, for instance, using phenylacetaldehyde (B1677652) reductase. nih.gov

Table 2: Summary of Oxidation and Reduction Reactions

Reaction Type Reagent(s) Product
Oxidation KMnO₄, H₂CrO₄, Tollens' reagent Phenylacetic acid

Mechanistic Investigations of this compound Oxidation

The oxidation of phenolic aldehydes is a significant process, particularly in the context of atmospheric chemistry where compounds like syringaldehyde (B56468), vanillin (B372448), and 4-hydroxybenzaldehyde (B117250) are emitted from biomass burning. uky.edunih.govresearchgate.net These compounds undergo oxidative transformation during atmospheric transport, which can alter the physicochemical properties of particulate matter. uky.edunih.govresearchgate.net

Mechanistic studies have shown that phenolic aldehydes can be oxidized by various atmospheric oxidants, including ozone (O₃), hydroxyl radicals (HO•), and nitrate radicals (NO₃•). nih.gov Research involving the exposure of thin solid films of phenolic aldehydes to ozone under controlled humidity reveals several key transformation pathways. uky.eduresearchgate.net The oxidation process often leads to the formation of multifunctional carboxylic acids. nih.gov

Key mechanistic findings include:

Aldehyde Group Oxidation : The aldehyde functional group can be oxidized to a carboxylic acid. For instance, ozonolysis studies have demonstrated the conversion of vanillin and syringaldehyde into vanillic acid and syringic acid, respectively. nih.gov

Aromatic Ring Cleavage : The aromatic ring itself is susceptible to cleavage by potent oxidants like ozone. uky.eduresearchgate.net This fragmentation leads to the formation of a variety of smaller, highly oxidized products. Analysis has identified the formation of acids such as formic acid, glyoxylic acid, oxalic acid, maleic acid, and mesoxalic acid from the ring cleavage of syringaldehyde and vanillin. uky.edunih.govresearchgate.net

Hydroxyl Radical Involvement : The in situ production of hydroxyl radicals during these reactions is confirmed by the detection of demethoxylation products and by evidence of ipso-substitution, where the attack occurs at the carbon atom bearing the aldehyde group. uky.edu

Influence of Substituents : The reactivity of the phenolic aldehyde towards oxidation is influenced by other substituents on the aromatic ring. Electron-donating groups, such as methoxy (B1213986) substituents, increase the electron density of the ring, enhancing the rate of oxidation. uky.edu

The table below summarizes some of the carboxylic acid products identified from the oxidation of phenolic aldehydes. uky.edunih.govresearchgate.net

Detected Product Molecular Formula Observed as Anion (m/z)
Formic AcidCH₂O₂45
Glyoxylic AcidC₂H₂O₃73
Glycolic AcidC₂H₄O₃75
Oxalic AcidC₂H₂O₄89
Maleic AcidC₄H₄O₄115
Mesoxalic AcidC₃H₂O₅117
Tartronic AcidC₃H₄O₅119

Selective Reduction Strategies of this compound

The selective reduction of the aldehyde group in a phenolic aldehyde without affecting the aromatic ring or other functional groups is a crucial transformation in organic synthesis. The primary goal is to convert the aldehyde (-CHO) into a primary alcohol (-CH₂OH). The challenge often lies in achieving high chemoselectivity, especially in the presence of other reducible functional groups like ketones.

Several strategies have been developed for this purpose:

Enzymatic Reduction : Biocatalysts, such as whole-cell preparations of E. coli, offer a highly selective method for reducing aldehydes. nih.gov This approach is noted for its exceptional chemoselectivity, allowing for the reduction of aldehydes to alcohols without affecting other functional groups like ketones, imines, or epoxides. nih.gov These reactions are performed under mild conditions and represent an environmentally compatible alternative to chemical methods. nih.gov

Catalytic Hydrogenation : This method involves the use of hydrogen gas or a hydrogen donor in the presence of a metal catalyst. While effective, achieving selectivity can be challenging. digitellinc.com Selective reduction of phenols to the corresponding cyclohexanones has been achieved using a Pd/C catalyst with a hydrogen donor under microwave irradiation. rsc.org

Hydride Reagents : Traditional reducing agents like boron and aluminum hydrides can be effective but often lack functional group tolerance. digitellinc.com To achieve selectivity, less reactive hydride donors are employed. Sodium triacetoxyborohydride, for example, is a weaker hydride donor than sodium borohydride due to its electron-withdrawing acetoxy groups. This reduced reactivity allows it to selectively reduce the more electrophilic aldehyde in the presence of a less electrophilic ketone.

Ammonia Borane in Water : A green chemistry approach involves using ammonia borane (AB) in water as the reducing agent. This system has been shown to chemoselectively reduce various carbonyl compounds, including aldehydes, to their corresponding alcohols in high yields. rsc.org This method is compatible with a wide range of functional groups that are sensitive to either basic or acidic conditions. rsc.org

The table below compares the reactivity of different reducing agents towards aldehydes and ketones.

Reducing Agent Reactivity with Aldehydes Reactivity with Ketones Selectivity
Sodium Borohydride (NaBH₄)HighHighLow
Sodium Triacetoxyborohydride (NaBH(OAc)₃)HighLowHigh (for aldehydes over ketones)
Ammonia Borane (NH₃BH₃) in H₂OHighHighModerate (conditions can be tuned)
E. coli (whole cell)HighVery LowVery High (for aldehydes over ketones) nih.gov

Electrophilic Aromatic Substitution on this compound Derivatives

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. wikipedia.org In this compound derivatives, the reaction's outcome—both in terms of rate and regioselectivity (the position of substitution)—is dictated by the competing electronic effects of the hydroxyl (-OH) and aldehyde (-CHO) groups. solubilityofthings.comlatech.edu

Hydroxyl Group (-OH) : The -OH group is a powerful activating group and an ortho-, para-director . solubilityofthings.comquora.com Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic ring via resonance. masterorganicchemistry.comlibretexts.org This donation stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the electrophilic attack, thereby increasing the reaction rate compared to benzene. masterorganicchemistry.comlibretexts.org The stabilization is most pronounced when the electrophile attacks the positions ortho or para to the hydroxyl group. quora.com

Aldehyde Group (-CHO) : The -CHO group is a deactivating group and a meta-director . latech.eduquora.com It deactivates the ring by withdrawing electron density through both inductive and resonance effects, making the ring less nucleophilic. masterorganicchemistry.comlibretexts.org This withdrawal of electron density destabilizes the arenium ion intermediate, slowing the reaction down. libretexts.org The deactivating effect is strongest at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of attack. quora.com

Common EAS reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orglibretexts.org For example, phenol (B47542) reacts readily with dilute nitric acid to yield a mixture of ortho- and para-nitrophenol. quora.com

Substituent Effect on Reactivity Directing Influence Mechanism of Influence
-OH (Hydroxyl)Activating solubilityofthings.comOrtho, Para solubilityofthings.comResonance donation of electron density libretexts.org
-CHO (Aldehyde)Deactivating latech.eduMeta quora.comInductive and resonance withdrawal of electron density libretexts.org

Polymerization and Condensation Reactions of this compound in Materials Science

In materials science, "this compound" chemistry is best exemplified by phenol-formaldehyde (PF) resins, which were the first fully synthetic commercial polymers. wikipedia.orgresintops.net These thermosetting polymers are produced through the step-growth polymerization of phenol (or substituted phenols) with formaldehyde (B43269). wikipedia.orgminia.edu.eg The resulting materials, known as phenoplasts, are valued for their hardness, thermal stability, and chemical resistance. wikipedia.orgresintops.net

There are two primary types of PF resins, distinguished by the molar ratio of formaldehyde to phenol and the type of catalyst used:

Novolacs : Produced with an excess of phenol and an acid catalyst (formaldehyde-to-phenol ratio < 1). wikipedia.org Novolacs are thermoplastic prepolymers with low molecular weights, consisting of phenol units linked mainly by methylene (B1212753) bridges. wikipedia.org They are not self-curing and require the addition of a hardening agent, typically a source of formaldehyde like hexamethylenetetramine, to form a cross-linked thermoset. wikipedia.orggoogle.com

Resols : Produced with an excess of formaldehyde and a base catalyst (formaldehyde-to-phenol ratio > 1). wikipedia.orgminia.edu.eg Resols are rich in reactive hydroxymethyl (-CH₂OH) groups. minia.edu.eg Unlike novolacs, they are thermosetting and can cure on their own with the application of heat, without the need for an external cross-linking agent. wikipedia.org

This compound Condensation Mechanisms

The formation of phenol-formaldehyde resins proceeds through a condensation polymerization mechanism. youtube.com The reaction involves two main stages: the initial addition of formaldehyde to the phenol ring, followed by the condensation of the resulting intermediates. unina.it

Base-Catalyzed Mechanism (Resole Formation):

Phenoxide Formation : In a basic medium, phenol is deprotonated to form the more reactive phenoxide ion. minia.edu.eg The negative charge is delocalized onto the aromatic ring, strongly activating the ortho and para positions for electrophilic attack. minia.edu.eg

Hydroxymethylation : The activated phenoxide ion attacks formaldehyde (an electrophile), leading to the formation of ortho- and para-hydroxymethylphenols. wikipedia.orgechemi.com This is an addition reaction.

Condensation : The hydroxymethylphenols then condense with each other or with other phenol molecules. This step involves the elimination of a water molecule and can form two types of linkages:

Methylene bridges (-CH₂-): Formed by the reaction of a hydroxymethyl group with an activated ortho or para position on another phenol ring. youtube.com

Dibenzyl ether bridges (-CH₂-O-CH₂-): Formed by the reaction between two hydroxymethyl groups. These are less stable and can break down at higher temperatures to form methylene bridges and release formaldehyde. unina.it

Acid-Catalyzed Mechanism (Novolac Formation):

Electrophile Formation : Under acidic conditions, formaldehyde is protonated to form a highly electrophilic carbocation, [HO-CH₂]⁺. stackexchange.com

Electrophilic Aromatic Substitution : The phenol ring (a nucleophile) attacks the formaldehyde-derived electrophile. This EAS reaction forms hydroxymethylphenol intermediates. stackexchange.com

Condensation : The hydroxymethyl group is quickly protonated and eliminated as water, forming a benzylic carbocation. This cation then rapidly attacks another phenol ring, forming a methylene bridge between the two phenolic units. stackexchange.com Because there is a deficiency of formaldehyde, the polymer grows into linear or branched chains with low molecular weight and few, if any, remaining hydroxymethyl groups. wikipedia.org

Cross-linking and Curing Processes in this compound Resins

Curing is the process that transforms the relatively low-molecular-weight prepolymers (novolacs or resols) into an infusible, insoluble, three-dimensional network. google.com This irreversible chemical transformation is responsible for the final properties of the phenolic resin. google.com The curing process involves two critical transition points: gelation and vitrification. vt.edupolymerinnovationblog.com

Gelation : This is the point at which a continuous cross-linked network begins to form throughout the material. polymerinnovationblog.com Macroscopically, it corresponds to a rapid increase in viscosity, and the resin transitions from a liquid to a rubbery gel. vt.edu Beyond the gel point, the material no longer flows. polymerinnovationblog.com

Vitrification : This is the transition from a rubbery state to a hard, glassy solid. vt.edu It occurs when the glass transition temperature (Tg) of the curing polymer increases to the point where it equals the curing temperature. vt.edupolymerinnovationblog.com At this stage, molecular mobility is severely restricted, and the reaction rate slows dramatically, becoming diffusion-controlled. polymerinnovationblog.com

For resole resins , curing is achieved by heating, typically to around 120 °C. minia.edu.eg The heat promotes the condensation of the abundant hydroxymethyl groups, leading to the formation of methylene and ether bridges and the release of water, which completes the cross-linking of the network. wikipedia.orgiiardjournals.org

For novolac resins , curing requires the addition of a cross-linking agent, as the polymer chains lack the necessary reactive groups for self-condensation. iiardjournals.org Hexamethylenetetramine (HMTA) is commonly used. wikipedia.org When heated above 90 °C, HMTA decomposes to provide formaldehyde and ammonia, which then form methylene and dimethylene amino bridges that cross-link the novolac chains. wikipedia.org

The degree of cross-linking is a critical factor determining the final properties of the resin. A highly cross-linked resin, where theoretically all phenol units are interconnected, results in a single giant molecule, providing maximum hardness and stability. wikipedia.org In practice, a cross-linking level of 10-40% is considered highly cross-linked. google.com

Computational and Theoretical Chemical Investigations of Phenoaldehyde

Quantum Mechanical Studies of 2-Hydroxybenzaldehyde Reactivity and Electronic Structure

Quantum mechanical (QM) calculations have been instrumental in elucidating the electronic structure and reactivity of 2-hydroxybenzaldehyde. These studies often focus on the strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, which significantly influences the molecule's properties.

Density Functional Theory (DFT) is a commonly employed QM method for these investigations. Calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) provide detailed insights into the molecule's geometry, vibrational frequencies, and electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals the distribution of electron density and predicts sites susceptible to electrophilic and nucleophilic attack. The HOMO is typically localized on the phenol (B47542) ring and the oxygen atoms, while the LUMO is concentrated on the carbonyl group and the aromatic ring. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis is another critical tool used to study the electronic structure. For 2-hydroxybenzaldehyde, NBO analysis quantifies the strength of the intramolecular hydrogen bond (O-H···O=C) by examining the stabilization energy associated with the interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the hydroxyl group. These studies confirm a significant charge transfer, which contributes to the compound's unique stability and spectroscopic characteristics.

Table 1: Calculated Electronic Properties of 2-Hydroxybenzaldehyde using DFT (B3LYP/6-311++G(d,p))

Property Calculated Value Unit
HOMO Energy -6.8 eV electron Volts
LUMO Energy -1.9 eV electron Volts
HOMO-LUMO Gap 4.9 eV electron Volts
Dipole Moment 3.1 D Debye

Note: The values presented are representative and can vary slightly depending on the specific computational method and basis set used.

Molecular Dynamics Simulations of 2-Hydroxybenzaldehyde Interactions

Molecular dynamics (MD) simulations are employed to study the behavior of 2-hydroxybenzaldehyde in various environments, particularly in solution. These simulations model the motion of atoms over time, providing a dynamic picture of intermolecular interactions.

MD simulations in solvents like water or ethanol (B145695) reveal how solvent molecules arrange around the solute and affect the intramolecular hydrogen bond. The simulations can track the stability of this bond, showing that it remains largely planar and intact in most solvent environments, which is consistent with experimental observations. Radial distribution functions (RDFs) calculated from MD trajectories can identify the specific atoms of the solvent that interact most strongly with the hydroxyl and carbonyl groups of 2-hydroxybenzaldehyde.

These simulations are also crucial for understanding the behavior of 2-hydroxybenzaldehyde derivatives in biological systems, such as their interaction with proteins or DNA. By modeling the compound within a receptor's active site, MD can predict binding modes and estimate binding affinities, guiding the design of new therapeutic agents.

Mechanistic Modeling of 2-Hydroxybenzaldehyde Reaction Pathways

One area of focus has been the study of proton transfer reactions. The intramolecular hydrogen bond facilitates excited-state intramolecular proton transfer (ESIPT), a process of significant interest in photochemistry. Computational models can map the ground state and excited state potential energy surfaces to explain the fluorescence properties of 2-hydroxybenzaldehyde and its derivatives.

Furthermore, mechanistic modeling has been applied to understand its role in synthesis, such as in the formation of Schiff bases. DFT calculations can model the nucleophilic attack of an amine on the carbonyl carbon, the subsequent dehydration steps, and the energetics of each intermediate and transition state along the pathway. This level of detail helps in optimizing reaction conditions and predicting the feasibility of different synthetic routes.

Structure-Reactivity Relationships Derived from Computational Analysis

Computational analyses provide a quantitative basis for understanding the structure-reactivity relationships of 2-hydroxybenzaldehyde and its derivatives. By systematically modifying the structure in silico (e.g., by adding different substituent groups to the aromatic ring) and calculating key electronic and structural parameters, researchers can build predictive models.

For instance, a key relationship has been established between the electron-donating or electron-withdrawing nature of a substituent and the strength of the intramolecular hydrogen bond. Electron-withdrawing groups generally strengthen this bond, which in turn affects the acidity of the phenolic proton and the reactivity of the carbonyl group.

Quantitative Structure-Activity Relationship (QSAR) models often use descriptors derived from computational chemistry.

Table 2: Computationally Derived Descriptors for QSAR of 2-Hydroxybenzaldehyde Derivatives

Descriptor Type Significance
HOMO/LUMO Energies Electronic Relates to electron-donating/accepting ability and reactivity.
Mulliken Atomic Charges Electronic Indicates sites for electrophilic/nucleophilic attack.
Dipole Moment Electronic Influences solubility and non-covalent interactions.
Molecular Electrostatic Potential (MEP) Electronic Maps charge distribution to predict interaction sites.

These computational models allow for the rational design of new molecules based on 2-hydroxybenzaldehyde with tailored properties, whether for use as chemical sensors, photostabilizers, or pharmaceutical precursors, by predicting their reactivity and behavior before they are synthesized in the lab.

Table of Compounds Mentioned

Compound Name
2-hydroxybenzaldehyde
Salicylaldehyde
Water

Applications of Phenoaldehyde in Advanced Materials and Chemical Synthesis

Phenoaldehyde as a Building Block in Complex Organic Synthesis

While this compound itself is a polymer, its constituent monomers—phenols and aldehydes—are fundamental building blocks in organic chemistry. ontosight.aiboronmolecular.comsigmaaldrich.com Aldehydes are particularly valued for their reactivity with various nucleophiles, which enables the efficient synthesis of complex molecules for applications in pharmaceuticals, agrochemicals, and fine chemicals. sigmaaldrich.com

In a more integrated sense, phenolic aldehydes, which are molecules containing both phenol (B47542) and aldehyde functional groups, serve as versatile precursors for complex organic molecules. mdpi.com A notable example comes from renewable resources like lignin (B12514952), a major component of biomass. mdpi.comnih.gov The depolymerization of lignin can yield aromatic aldehydes such as vanillin (B372448) and syringaldehyde (B56468). mdpi.comnih.gov These bio-based compounds are attractive starting materials for creating more complex molecules. For instance, they can be chemically modified through a two-step synthetic route involving aldehyde reduction and either hydroxyalkylation or Williamson-Ether substitution to produce bio-based diols. mdpi.com These diols, in turn, become the foundational building blocks for synthesizing sustainable polyesters and polyurethanes. mdpi.com This demonstrates how a single "this compound" type molecule can be a crucial intermediate in the synthesis of diverse and complex macromolecular structures. mdpi.comontosight.ai

Role of this compound in Polymer Science and Engineering

This compound resins are a significant class of thermosetting polymers in polymer science and engineering. ontosight.aiidu.ac.idbyu.edu Their utility stems from their robust performance characteristics and the ability to tailor their properties by selecting different phenolic and aldehyde monomers. cnrs.frnih.govidu.ac.id The study of these polymers involves understanding polymerization chemistry, the relationship between structure and properties, and the physical characteristics of the resulting materials. byu.eduuclouvain.be

The synthesis of this compound resins occurs via a condensation polymerization reaction. ontosight.ai In this process, a phenol (or a mixture of phenols like resorcinol (B1680541) and cresol) reacts with an aldehyde, typically in the presence of a catalyst. ontosight.aicnrs.fr The reaction proceeds through the formation of hydroxymethyl intermediates, which then react further to form a highly cross-linked, three-dimensional network structure. ontosight.airesearchgate.net The links between the phenolic rings are commonly methylene (B1212753) bridges when formaldehyde (B43269) is used. ontosight.ai

The choice of aldehyde significantly influences the properties of the resulting resin. Different aldehydes lead to variations in viscosity, bonding strength, and thermal stability. cnrs.frnih.gov For example, resins synthesized with paraformaldehyde can exhibit higher viscosity and bonding strength compared to those made with standard formaldehyde, while using glyoxal (B1671930) can lead to lower formaldehyde emissions. nih.gov Studies comparing phenol-crotonaldehyde (PC) resins with phenol-formaldehyde (PF) resins have shown that cured PC resins are more thermally stable over a high-temperature range than their PF counterparts. cnrs.fr

Resin Type (Phenol + Aldehyde)Key Synthesis FeatureNotable PropertyReference
Phenol-Formaldehyde (PF)Conventional synthesisWell-established baseline for properties. nih.gov
Phenol-Paraformaldehyde (PPF)Addition of polyformaldehydeExhibits higher viscosity (up to 17333.33 mPa·s) and strong bonding (1.94 MPa). nih.gov nih.gov
Phenol-Glyoxal (PG)Glyoxal oxidation during synthesisResults in minimal formaldehyde emission (0.025 mg/m³). nih.gov nih.gov
Phenol-Crotonaldehyde (PC)Base-catalyzed synthesisHigher thermal stability and activation energy for degradation compared to PF resins. cnrs.fr cnrs.fr

The robust properties of this compound-derived polymers make them suitable for a wide array of advanced applications. ontosight.ainih.gov Their high strength, resistance to heat and chemicals, and excellent adhesive capabilities are particularly valuable in demanding industrial environments. ontosight.ainih.gov

Adhesives, Coatings, and Composites: this compound resins are widely used as binders and adhesion promoters. ontosight.aigoogle.com They are integral to the formulation of adhesives for materials like plywood and particleboard. ontosight.ai In coatings for furniture, automobiles, and other surfaces, they enhance hardness, gloss, and chemical resistance. google.comsoluckchemical.com These resins are also used to create composite materials, often reinforced with natural or synthetic fibers, which benefit from the polymer's thermal and mechanical properties. nih.govresearchgate.net

Electrical Components: The excellent dielectric properties and thermal stability of this compound polymers make them ideal for manufacturing electrical components. ontosight.ai They are used to produce insulators, connectors, and the matrix material for printed circuit boards, where they provide structural integrity and prevent electrical shorts. ontosight.ai

Other Applications: The automotive industry uses these polymers for components like brake pads and clutch facings, which require high heat and friction resistance. ontosight.ai They also serve as a foundational material in construction and for manufacturing molded parts. ontosight.ai

Application AreaSpecific UseKey Property UtilizedReference
Adhesives, Coatings & CompositesBinder for plywood, particleboardAdhesive strength, bonding performance ontosight.aigoogle.com
Furniture and automotive coatingsHardness, glossiness, chemical resistance soluckchemical.com
Fiber-reinforced compositesHigh strength, thermal stability nih.govresearchgate.net
Electrical & ElectronicsInsulators, connectorsDielectric properties, thermal resistance ontosight.ai
Printed circuit boardsStructural integrity, heat resistance ontosight.ai
AutomotiveBrake pads, clutch facingsHeat and friction resistance ontosight.ai

This compound in Supramolecular Chemistry and Host-Guest Systems

The principles of this compound synthesis extend into the sophisticated realm of supramolecular chemistry, which studies chemical systems based on non-covalent bonds. wikipedia.orguclouvain.be Specifically, the controlled condensation of phenols with aldehydes can produce cyclic oligomers, known as macrocycles, which are central to host-guest chemistry. wikipedia.org

In host-guest chemistry, a larger "host" molecule possesses a cavity that can selectively bind a smaller "guest" molecule or ion through non-covalent interactions. wikipedia.orgrsc.org Calixarenes and resorcinarenes are prominent examples of such host molecules. wikipedia.org These are formaldehyde-arene condensates, created from the same types of monomers used for this compound resins (e.g., a phenol and formaldehyde). ontosight.aiwikipedia.org Unlike the large, random network of a resin, these are discrete, ring-shaped molecules with a defined cavity. wikipedia.orgtcichemicals.com The electron-rich interior of these cavities allows them to recognize and encapsulate specific guest molecules, forming stable host-guest complexes. tcichemicals.com This capability is utilized in the development of molecular sensors, separation systems, and synthetic enzymes. tcichemicals.com Therefore, the fundamental chemistry that produces industrial this compound resins also provides the basis for creating highly structured host molecules for advanced applications in supramolecular science. wikipedia.orgtcichemicals.com

Mechanistic Biological and Biochemical Roles of Phenoaldehyde

Phenylacetaldehyde (B1677652) as a Metabolite in Biological Systems (e.g., Human, Microbial, Plant)

Phenylacetaldehyde is a naturally occurring metabolite present across various biological systems, including humans, microbes, and plants. In humans, it is an endogenous component of the brain, where it is involved in cerebral transmission nih.gov. This bioactive amine is also found in certain foods such as chocolate, cheese, and wine nih.gov. The formation of phenylacetaldehyde in humans occurs through the metabolism of 2-phenylethylamine, a process catalyzed by the enzyme monoamine oxidase B nih.gov.

In the microbial world, various filamentous fungi utilize benzaldehyde (B42025) and pyruvate (B1213749) in biotransformation processes that can lead to the production of (R)-phenylacetylcarbinol, a chiral precursor for pharmaceuticals researchgate.net. The anaerobic metabolism of phenylalanine by certain bacteria also proceeds through a phenylacetaldehyde intermediate to form phenylacetate researchgate.net.

In the plant kingdom, phenylacetaldehyde is a volatile organic compound that contributes to the characteristic floral scent of many plant species, playing a role in attracting pollinators.

Enzymatic Transformations and Biocatalysis Involving Phenylacetaldehyde

The chemical transformations of phenylacetaldehyde within biological systems are predominantly mediated by enzymes. These biocatalytic processes are essential for both its synthesis and degradation, highlighting the compound's dynamic role in metabolism.

In humans, the principal metabolic fate of phenylacetaldehyde is its oxidation to phenylacetic acid nih.govsigmaaldrich.com. This biotransformation is primarily carried out by aldehyde dehydrogenase, with aldehyde oxidase and xanthine oxidase also contributing to a lesser extent nih.govsigmaaldrich.com. Additionally, phenylacetaldehyde can be reduced to form 2-phenylethanol nih.gov.

Biotransformation studies have explored the use of microorganisms for the synthesis of valuable chemicals. For instance, yeasts and fungi can convert benzaldehyde into L-phenylacetylcarbinol, a key intermediate in the production of ephedrine, through the action of enzymes like pyruvate decarboxylase researchgate.net.

Table 1: Key Metabolic Transformations of Phenylacetaldehyde

Transformation Pathway Key Enzyme(s) Precursor Product Biological System
Oxidation Aldehyde dehydrogenase, Aldehyde oxidase, Xanthine oxidase Phenylacetaldehyde Phenylacetic acid Human
Reduction Alcohol dehydrogenase Phenylacetaldehyde 2-Phenylethanol Human
Formation from Amine Monoamine oxidase B 2-Phenylethylamine Phenylacetaldehyde Human
Anaerobic Metabolism Aldehyde:ferredoxin oxidoreductase Phenylacetaldehyde Phenylacetate Bacteria

The interaction between phenylacetaldehyde and its metabolizing enzymes is characterized by specific binding and catalytic efficiencies. Aldehyde dehydrogenase, in particular, demonstrates a high affinity for phenylacetaldehyde, establishing it as the primary enzyme for its oxidation in the liver nih.govsigmaaldrich.com.

Kinetic analyses have provided insights into the rates of these enzymatic reactions. The efficiency of phenylacetaldehyde oxidation is influenced by the concentrations of both the substrate and the enzymes involved.

Table 2: Representative Kinetic Parameters for Phenylacetaldehyde-Metabolizing Enzymes

Enzyme Source Substrate K_m (µM) V_max (units)
Aldehyde Dehydrogenase Guinea Pig Liver Phenylacetaldehyde ~50 Varies
Aldehyde Oxidase Guinea Pig Liver Phenylacetaldehyde ~120 Varies
Xanthine Oxidase Guinea Pig Liver Phenylacetaldehyde Not a significant contributor Varies

Note: Kinetic parameters can vary based on the specific enzyme source and experimental conditions.

Molecular-Level Interactions of Phenylacetaldehyde with Biomolecules

At the molecular level, the biological activities of phenylacetaldehyde are a consequence of its direct interactions with various biomolecules, most notably proteins.

As a reactive aldehyde, phenylacetaldehyde has the capacity to form covalent adducts with nucleophilic residues on proteins nih.gov. These interactions can alter the structure and function of the target proteins. The modification of membrane proteins by lipid peroxidation-derived aldehydes is a well-studied phenomenon that can lead to significant physiological and pathological consequences epa.gov. While specific receptor binding studies for phenylacetaldehyde are not extensively detailed, its chemical nature suggests a potential for broad reactivity with various protein targets.

The binding of a substrate to an enzyme's active site often induces a conformational change in the protein, a concept known as the "induced fit" model harvard.edukhanacademy.org. This structural rearrangement facilitates the catalytic process by optimizing the alignment of catalytic residues and stabilizing the reaction's transition state harvard.edu. It is a fundamental principle of enzymology that the enzymes responsible for metabolizing phenylacetaldehyde undergo such conformational changes upon substrate binding to efficiently carry out their catalytic function.

Environmental Dynamics and Transformation Pathways of Phenoaldehyde

Biodegradation Pathways of Phenolic Aldehydes in Environmental Compartments

Biodegradation is a key process governing the fate of phenolic aldehydes in the environment, carried out by a diverse range of microorganisms, including bacteria and fungi. researchgate.netejbiotechnology.info

Microbial Degradation Mechanisms

The microbial breakdown of phenolic aldehydes can occur under both aerobic and anaerobic conditions.

Aerobic Degradation: Under aerobic conditions, the biodegradation of phenolic compounds typically begins with an oxidation step catalyzed by phenol (B47542) hydroxylase, which converts the initial compound into a dihydroxybenzene intermediate, such as catechol. frontiersin.orgmdpi.com This intermediate's aromatic ring is then cleaved through one of two primary pathways:

Ortho-cleavage pathway: The enzyme catechol 1,2-dioxygenase breaks the bond between the two hydroxyl-bearing carbon atoms. This leads to the formation of cis,cis-muconic acid, which is further metabolized into central metabolic intermediates like succinyl-CoA and acetyl-CoA. frontiersin.orgmdpi.com

Meta-cleavage pathway: Catechol 2,3-dioxygenase cleaves the ring at a bond adjacent to one of the hydroxyl groups, producing 2-hydroxymuconate semialdehyde. This is subsequently converted into intermediates like pyruvate (B1213749) and acetaldehyde (B116499). researchgate.net

Studies on specific phenolic aldehydes, such as syringic aldehyde, have shown that fungi like Fusarium flocciferum are capable of using them as a carbon source. ejbiotechnology.info Bacteria are also highly effective; strains like Acinetobacter lwoffii NL1 and Rhodococcus opacus 3D have demonstrated high degradation efficiency for phenol, utilizing the ortho-cleavage pathway. frontiersin.orgmdpi.com

Anaerobic Degradation: In the absence of oxygen, the degradation of phenolic compounds is more complex and generally slower. researchgate.net Studies on various substituted phenols show that the initial step often involves the transformation or removal of the substituent groups. For instance, o-chlorophenol is first dechlorinated to phenol, while methoxyphenols are converted to dihydroxybenzene compounds before ring cleavage and mineralization. nih.gov Methane (B114726) production often increases following the removal of inhibitory groups like chloro- or nitro-substituents. nih.gov While specific anaerobic pathways for many phenolic aldehydes are not fully elucidated, it is expected that they follow similar principles of initial transformation followed by fermentation to methane and carbon dioxide.

Enantioselective Biodegradation Studies

Many common phenolic aldehydes, such as vanillin (B372448) and syringaldehyde (B56468), are achiral. However, if a phenolic aldehyde possesses a chiral center (a carbon atom with four different substituents), its enantiomers can exhibit different biological properties and degradation rates. This phenomenon, known as enantioselectivity, is a critical aspect of the environmental fate of chiral chemicals.

While direct studies on chiral phenolic aldehydes are limited, research on other chiral environmental contaminants, such as pesticides, provides insight into the governing principles.

The pyrethroid insecticide (±)-lambda-cyhalothrin is biodegraded enantioselectively by bacterial consortia. researchgate.net The stereoisomer with the highest insecticidal activity was preferentially degraded, and analysis of metabolites confirmed a complex pathway involving hydrolysis and oxidation. researchgate.net

In hydroponic systems, the chiral herbicide metolachlor (B1676510) shows rapid enantioselective degradation driven by plant-microbe interactions. nih.gov Initially, the S-Metolachlor enantiomer is degraded faster, but the preference can reverse over time, highlighting the dynamic nature of microbial processes. nih.gov

The degradation of the herbicide imazamox (B1671737) in soil is also pH-dependent and enantioselective, with different enantiomers being favored under acidic versus neutral conditions. researchgate.net

These findings establish that if a chiral phenolic aldehyde were present in the environment, its biodegradation would likely be enantioselective, influenced by the specific microbial populations and environmental conditions like pH. nih.govresearchgate.net

Photochemical and Chemical Degradation of Phenolic Aldehydes

Phenolic aldehydes are susceptible to degradation by sunlight (photodegradation) and atmospheric oxidants (chemical degradation), which are often the most rapid transformation pathways in aquatic and atmospheric systems. tandfonline.comnih.govnih.gov

Photochemical Degradation: Direct photodegradation by UV radiation is an effective removal process for phenolic aldehydes found in industrial wastewater. tandfonline.comtandfonline.com A study on the simultaneous degradation of four common phenolic aldehydes found that conversion rates are influenced by temperature, while pH had a less significant effect within the tested range. tandfonline.com The order of degradation rates was found to be: syringaldehyde > protocatechuic aldehyde > vanillin aldehyde > p-hydroxybenzaldehyde. tandfonline.com

Phenolic AldehydeConversion after 70 min (at 30°C, pH 7)
Syringaldehyde72.1%
Protocatechuic aldehyde68.5%
Vanillin aldehyde53.2%
p-Hydroxybenzaldehyde37.8%
Data sourced from a study on simultaneous photodegradation by polychromatic UV radiation. tandfonline.com

Photosensitization is another important photochemical pathway. In aqueous solutions, excited triplet states of phenolic aldehydes like syringaldehyde can react to form hydroxylated products and dimers, contributing to the formation of atmospheric brown carbon. acs.org

Chemical Degradation: Phenolic aldehydes are readily oxidized by atmospheric oxidants such as ozone (O₃) and hydroxyl radicals (HO•). acs.orgnih.govnih.gov This oxidative processing is particularly relevant for aldehydes emitted from biomass burning. acs.orgnih.gov

Reactivity Trend: The rate of oxidation depends on the molecular structure, with the reactivity order being syringaldehyde > vanillin > 4-hydroxybenzaldehyde (B117250). This is attributed to the electron-donating effects of the methoxy (B1213986) groups on the aromatic ring. nih.govacs.org

Mechanism: Oxidation can lead to the formation of corresponding aromatic acids (e.g., syringaldehyde to syringic acid) or ring-cleavage products. nih.govnih.gov Ozonolysis in water has been shown to produce smaller, less toxic molecules such as oxalic acid, glycolic acid, formic acid, and maleic acid. digitellinc.com

Influence of Humidity: The presence of water significantly accelerates chemical degradation. The reactive uptake of ozone by syringaldehyde increases dramatically with higher relative humidity. nih.govacs.org

CompoundOxidation Reactivity TrendKey Oxidation Products
SyringaldehydeHighestSyringic acid, polyhydroxylated products, ring-fragmented acids
VanillinIntermediateVanillic acid, multifunctional carboxylic acids
4-HydroxybenzaldehydeLowestp-Hydroquinone, oxalic acid, glyoxylic acid
Data compiled from studies on oxidation by ozone and hydroxyl radicals. nih.govnih.govacs.org

Sorption and Transport Mechanisms of Phenolic Aldehydes in Environmental Media

Sorption (adhesion to solid particles) and transport (movement through water and soil) determine the mobility and bioavailability of phenolic aldehydes in the environment. These processes are governed by the physicochemical properties of the aldehyde and the characteristics of the environmental medium (e.g., soil organic matter, pH, clay content).

Direct research on the sorption and transport of phenolic aldehydes is not extensive, but principles can be drawn from studies on related volatile phenols. researchgate.net

Hydrophobicity: The hydrophobicity of a compound is a key factor. More hydrophobic compounds tend to sorb more strongly to organic matter in soil and sediment, which slows their transport. researchgate.net The aldehyde and hydroxyl groups of phenolic aldehydes make them relatively polar, suggesting they would have moderate mobility in soils.

Sorption Mechanisms: Sorption can occur through various interactions, including hydrogen bonding (via the -OH and -C=O groups), van der Waals forces, and hydrophobic interactions with soil organic matter.

Diffusion: Diffusion coefficients for volatile phenols in contact with materials like cork have been shown to be influenced by the compound's hydrophobicity, suggesting a preferential pathway through hydrophobic constituents like suberin. researchgate.net This indicates that in soil environments, the transport of phenolic aldehydes would be a complex interplay of diffusion through both aqueous and organic phases.

Environmental Monitoring and Fate Modeling of Phenolic Aldehydes

Environmental Monitoring: Monitoring the concentration of phenolic aldehydes in environmental compartments like air and water is essential for assessing exposure and risk. researchgate.netnih.gov

Analytical Methods: The detection of aldehydes often requires a derivatization step to improve analytical sensitivity and stability. A common reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a stable hydrazone that can be analyzed by high-performance liquid chromatography (HPLC). researchgate.net For phenolic compounds, advanced optical sensors and biosensors are also being developed for rapid, in-field monitoring. nih.gov

Sources of Exposure: Aldehydes are found in the environment from direct industrial emissions, vehicle exhaust, and as by-products of the photochemical degradation of other organic pollutants. researchgate.netnih.gov

Fate Modeling: Environmental fate models are computational tools used to predict the distribution, concentration, and persistence of chemicals in the environment. These models integrate data on a chemical's properties with information on environmental conditions and transformation processes. While no fate models have been developed specifically for a compound named "Phenoaldehyde," a model for any given phenolic aldehyde would need to account for its key environmental processes:

Rapid Degradation: The high reactivity of phenolic aldehydes with UV light and atmospheric oxidants suggests that photochemical and chemical degradation would be dominant removal pathways, especially in surface waters and the atmosphere. nih.govnih.govacs.org

Biodegradation: In soil and subsurface environments where light and oxidants are absent, biodegradation would be the primary degradation pathway. researchgate.netmdpi.com

Partitioning: The model would need to estimate the partitioning of the compound between air, water, soil, and sediment based on its sorption characteristics.

Accurate modeling requires robust data on degradation kinetics (rates) and partitioning coefficients, which are currently limited for many specific phenolic aldehydes.

Advanced Research Directions and Future Perspectives in Phenoaldehyde Chemistry

Emerging Synthetic Methodologies and Sustainable Production Routes

The future of phenolic aldehyde chemistry is intrinsically linked to the development of green and sustainable manufacturing processes. A significant focus is on the valorization of lignocellulosic biomass, a vastly underutilized renewable resource. ku.edu

Lignin (B12514952) Depolymerization: Researchers are devising innovative technologies to selectively produce phenolic aldehydes from lignin. ku.edu One such method involves extracting lignin from agricultural residues like corn stover and then using spray ozonolysis to cleave specific bonds, yielding valuable phenolic aldehydes such as vanillin (B372448) and p-hydroxybenzaldehyde. ku.edu This approach not only utilizes a waste stream but also operates at ambient temperature and pressure, offering a more sustainable alternative to traditional, energy-intensive methods. ku.edu

Catalytic Innovations: Advances in catalysis are paving the way for more efficient and selective syntheses. Nickel-catalyzed cross-coupling reactions, for example, can construct complex molecules from phenol (B47542) derivatives and aldehydes, avoiding the use of less stable organometallic reagents. acs.org Similarly, cooperative catalytic systems, such as those combining N-heterocyclic carbenes (NHCs) and iron, can mediate the aerobic oxidative esterification of aldehydes with phenols, offering a direct and efficient route to valuable esters. rsc.org

Formaldehyde-Free Resins: A critical area of research is the development of formaldehyde-free phenolic resins to mitigate the health risks associated with formaldehyde (B43269), a known carcinogen. ontosight.aiacs.orgresearchgate.net New methods focus on using bio-based aldehydes, such as those derived from lignin (e.g., vanillin and 4-hydroxybenzaldehyde), to create safer, more sustainable thermoset materials. acs.orgresearchgate.net These bio-based alternatives are being explored for their potential to replace traditional phenol-formaldehyde resins in a variety of applications. acs.org

Table 1: Comparison of Traditional vs. Emerging Synthesis Routes for Phenolic Aldehydes

Feature Traditional Methods Emerging Sustainable Routes
Feedstock Petroleum-based (e.g., guaiacol) Biomass-based (e.g., lignin from corn stover) ebrary.netku.edu
Key Process Chemical synthesis (e.g., Reimer-Tiemann) Lignin depolymerization (e.g., spray ozonolysis) ku.edu
Byproducts Often hazardous waste Potentially valorizable lignin residues ku.edu
Sustainability Lower, relies on fossil fuels Higher, utilizes renewable resources ku.eduacs.org

Novel Applications in Catalysis and Reaction Design

The unique chemical structure of phenolic aldehydes makes them not only targets of synthesis but also active participants in catalysis and reaction design.

Organophotoredox Catalysis: Substituted phenols are being investigated as recyclable organophotoredox catalysts. acs.org These metal-free systems can be activated by light to catalyze reactions like the iodosulfonylation of olefins under mild conditions. The ability to recover and reuse these phenol-based catalysts enhances the sustainability of the process. acs.org

Multi-Component Reactions: Lewis acid catalysis enables three-component reactions involving phenols, aldehydes, and active methylene (B1212753) substrates. oup.com This approach allows for the efficient, one-pot synthesis of complex heterocyclic structures like benzopyrans, by trapping in-situ generated ortho-quinone methide intermediates. oup.com

Electrocatalytic Hydrogenation: Phenolic aldehydes and their derivatives are being studied in electrocatalytic hydrogenation processes. Research has shown that the presence of phenol can enhance the rate of carbonyl group reduction in aldehydes over certain metal catalysts, highlighting complex co-adsorption effects that can be harnessed for more efficient chemical transformations. osti.gov

Development of Advanced Materials with Tunable Phenoaldehyde-Based Architectures

Phenolic aldehydes are crucial building blocks for a new generation of advanced materials with precisely controlled structures and properties. acs.org Their ability to be derived from biomass makes them particularly attractive for creating sustainable polymers. mdpi.commcmaster.ca

Sustainable Polymers: Bio-based diols derived from lignin-derived phenolic aldehydes (vanillin, 4-hydroxybenzaldehyde (B117250), and syringaldehyde) are being used to synthesize polyesters and polyurethanes. mdpi.commcmaster.ca By functionalizing these natural aldehydes, researchers can create polymers with a range of physical and thermal properties, opening the door to applications in foams, coatings, and elastomers. mdpi.com

Nano-engineered Phenolic Resins: Nanotechnology is revitalizing the field of phenolic resins, which are polymers of phenols and aldehydes. acs.orgacs.org By controlling the polycondensation at the nanoscale, scientists can create sophisticated structures like nanospheres, nanocables, and porous aerogels. acs.orgacs.org These materials exhibit properties far superior to traditional bulk phenolic plastics, with potential applications in energy storage, biomedical engineering, and thermal insulation. acs.org

Deep Eutectic Solvents (DESs): Phenolic aldehydes are being used as hydrogen bond donors to form deep eutectic solvents (DESs), a class of green solvents. acs.org These DESs, such as those formed with choline (B1196258) chloride, are effective for the pretreatment of biomass, like sugar maple wood, to improve the extraction of sugars for fermentation. The properties of these solvents can be tuned by changing the structure of the phenolic aldehyde (e.g., varying the number of methoxy (B1213986) groups). acs.org

Table 2: Properties of Polymers Derived from Different Phenolic Aldehydes

Phenolic Aldehyde Precursor Resulting Polymer Type Key Properties Potential Applications
Vanillin Polyesters, Polyurethanes mdpi.com Amorphous nature, high molecular weight mdpi.com Bio-based foams, coatings, elastomers mdpi.com
4-Hydroxybenzaldehyde Polyesters, Polyurethanes mdpi.com Amorphous, broad dispersity mdpi.com Sustainable polymers mdpi.com
Syringaldehyde (B56468) Polyesters, Polyurethanes mdpi.commcmaster.ca Amorphous, high thermal stability acs.org Green solvents, bioplastics mcmaster.caacs.org
Resorcinol (B1680541) & Bio-aldehydes (e.g., 5-methylfurfural) Formaldehyde-free Resoles acs.org High char yields, high chemical and mechanical resistance acs.org Sustainable thermosets, flame-retardant materials acs.org

Integration of this compound Research in Systems Biology and Mechanistic Modeling

Understanding the biological effects and reaction mechanisms of phenolic aldehydes at a systemic level is crucial for both biorefining and human health applications.

Toxicity in Fermentation: In lignocellulosic biorefineries, phenolic aldehydes released during pretreatment can be toxic to fermenting microbes like yeast (Saccharomyces cerevisiae). nih.gov Phenolic aldehydes are often more toxic than other inhibitors, with their specific chemical structure influencing their level of toxicity. nih.gov Systems biology approaches, including functional genomics and transcriptome analysis, are being used to understand the cellular response to these compounds, particularly the role of oxidative stress. nih.govresearchgate.net This knowledge is critical for engineering more robust microbial strains for biofuel production.

Probing Protein Interactions: The interaction of phenolic aldehydes with proteins is a key area of study. Techniques like fluorescence spectroscopy and molecular docking are used to investigate the binding of compounds like vanillin to serum albumins. nih.gov These studies reveal that vanillin can bind to specific domains of proteins, primarily through hydrogen bonds and van der Waals forces, causing slight conformational changes. nih.gov This research is fundamental to understanding the bioavailability and biological activity of these compounds.

Mechanistic Modeling of Oxidation: At atmospheric interfaces, phenolic aldehydes can undergo oxidation, which alters their physicochemical properties and impacts the environment. acs.org Detailed mechanistic studies analyze how these compounds react with oxidants like ozone. These reactions can lead to either fragmentation into smaller carboxylic acids or functionalization and coupling to form larger, more complex molecules. acs.org Understanding these pathways is essential for modeling air quality and the atmospheric fate of pollutants from sources like biomass burning. acs.org

Interdisciplinary Approaches for Comprehensive Understanding of this compound Dynamics

A holistic understanding of phenolic aldehydes requires collaboration across multiple scientific disciplines.

Biorefinery and Chemical Engineering: Integrating lignin valorization with chemical synthesis is key to creating profitable and sustainable biorefineries. ku.edu This involves optimizing both the extraction of phenolic aldehydes from biomass and their subsequent conversion into high-value products like polymers and specialty chemicals. mdpi.comku.edu

Food Chemistry and Toxicology: Phenolic aldehydes are significant components of food, contributing to flavor and aroma. researchgate.net However, during processes like frying, other toxic aldehydes can be generated. Research shows that natural phenolic compounds in food can "trap" these harmful aldehydes, potentially reducing their toxicity. researchgate.net This interplay between natural and process-derived aldehydes is a crucial area of interdisciplinary study.

Materials Science and Supramolecular Chemistry: The synthesis of advanced materials from phenolic precursors is an area ripe for interdisciplinary work. The self-assembly properties of molecules derived from phenol-aldehyde condensations are being explored to create complex supramolecular structures with applications in molecular recognition and the development of novel functional materials. acs.orgcassyni.com

The continued exploration of phenolic aldehyde chemistry, through these advanced and interdisciplinary research directions, promises to unlock new scientific insights and technological innovations, paving the way for a more sustainable chemical industry and novel advanced materials.

Q & A

Q. What experimental designs optimize reproducibility in this compound-based reaction studies?

  • Methodological Answer : Adopt open-science practices: publish detailed protocols (e.g., reaction scales, purity criteria) and raw data in repositories like Zenodo. Collaborative inter-laboratory studies validate results using standardized reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.